molecular formula C25H27NO4 B2685805 8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid CAS No. 2503204-39-3

8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2685805
CAS No.: 2503204-39-3
M. Wt: 405.494
InChI Key: XWTGWQXWYJNRGK-UHFFFAOYSA-N
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Description

“8-(9H-Fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid” is a chemical compound with the molecular formula C24H25NO6 . It has an average mass of 423.458 Da and a monoisotopic mass of 423.168182 Da .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available sources.

Scientific Research Applications

Supramolecular Arrangements

The study of cyclohexane-5-spirohydantoin derivatives, which share a similar structural motif with the compound , has revealed significant insights into supramolecular arrangements. These arrangements are crucial for understanding how molecular substitutions on the cyclohexane ring influence the crystal structure, providing a foundation for designing molecules with tailored physical and chemical properties (Graus et al., 2010).

Synthesis and Purity of Fmoc-amino Acids

Another application of related compounds is in the synthesis of Fmoc-amino acids, where derivatives of 9-fluorenylmethoxycarbonyl play a pivotal role. The use of such compounds results in Fmoc-amino acids of high yields and purity, demonstrating the importance of the stability and reactivity of these fluorenylmethoxycarbonyl derivatives in peptide synthesis (Rao et al., 2016).

Spirocyclic Compounds in Organic Synthesis

The enhanced reactivity of spirocyclic compounds, such as 8-oxa-1,4-dithiaspiro[4.5]decane, in organic synthesis has been documented, highlighting the utility of these structures in facilitating reactions with broad substrate scopes. This underscores the versatility of spirocyclic compounds in synthesizing diverse organic molecules (Rashevskii et al., 2020).

Environmental Applications

Derivatives of the compound have been utilized in environmental applications, such as the removal of water-soluble carcinogenic azo dyes and aromatic amines from water. This application is particularly important in purifying water from industrial pollutants, showcasing the environmental significance of fluorene-based compounds (Akceylan et al., 2009).

Antibacterial Properties

Research into dioxa-aza spiro derivatives has demonstrated potential antibacterial properties, offering a promising avenue for developing new antibacterial agents. Such compounds could play a significant role in addressing the growing concern of antibiotic resistance (Natarajan et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-8-azaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c27-23(28)22-15-25(11-5-6-12-25)13-14-26(22)24(29)30-16-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,21-22H,5-6,11-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTGWQXWYJNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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